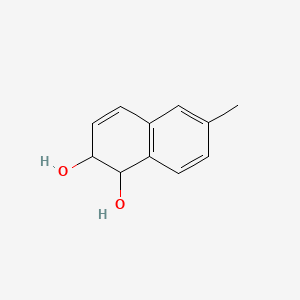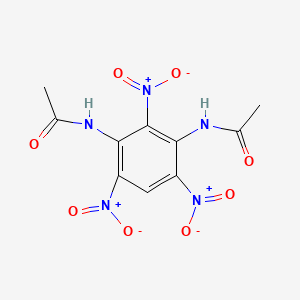
N,N'-(2,4,6-Trinitro-1,3-phenylene)diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide is a chemical compound known for its energetic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide typically involves the nitration of precursor compounds. One common method is the nitration of 4,6-dinitrobenzene-1,3-diamine using a mixture of concentrated nitric and sulfuric acids . This reaction introduces nitro groups into the aromatic ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Aplicaciones Científicas De Investigación
N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide has several scientific research applications:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism of action of N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates. The compound’s energetic properties are attributed to the release of energy during these reactions, which can be harnessed for various applications .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known energetic material with similar nitro groups but different structural properties.
1,3,5-Trinitrobenzene: Shares the trinitro substitution pattern but lacks the acetamide groups.
2,4,6-Trinitroaniline: Contains nitro groups and an amine group, differing in its reactivity and applications.
Uniqueness
N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical properties and reactivity. Its combination of high energy density and stability makes it suitable for specialized applications in materials science and explosives.
Propiedades
Número CAS |
88106-06-3 |
|---|---|
Fórmula molecular |
C10H9N5O8 |
Peso molecular |
327.21 g/mol |
Nombre IUPAC |
N-(3-acetamido-2,4,6-trinitrophenyl)acetamide |
InChI |
InChI=1S/C10H9N5O8/c1-4(16)11-8-6(13(18)19)3-7(14(20)21)9(12-5(2)17)10(8)15(22)23/h3H,1-2H3,(H,11,16)(H,12,17) |
Clave InChI |
HVDCMVWRULMAQL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


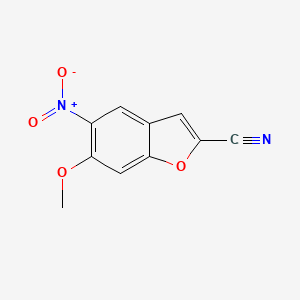
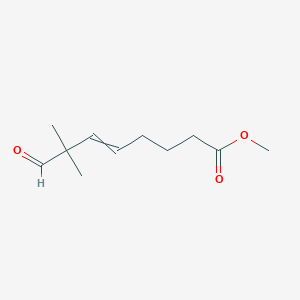
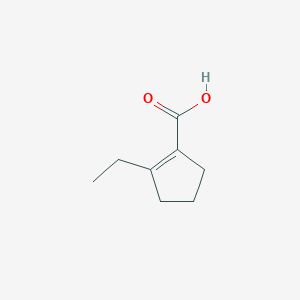

![2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one](/img/structure/B14403480.png)
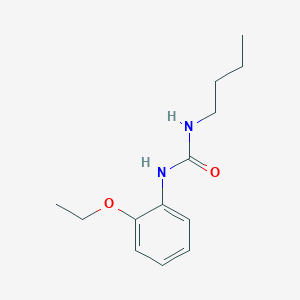
![2-(1-Ethoxydecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14403487.png)
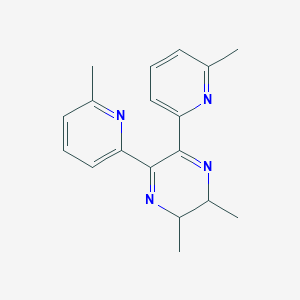
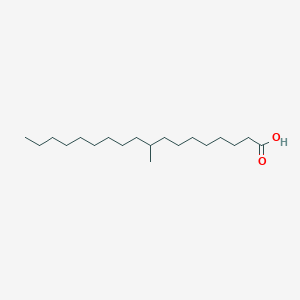
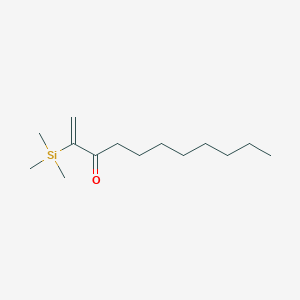

![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)
